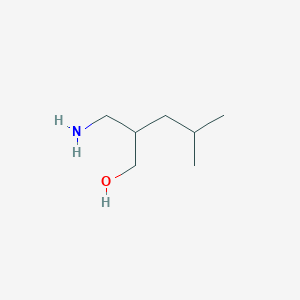

2-(Aminometil)-4-metilpentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminomethyl)-4-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a 4-methylpentan-1-ol backbone

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Aminomethyl)-4-methylpentan-1-ol serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Aza-Michael Addition : This reaction involves the addition of amines to α,β-unsaturated carbonyl compounds. The amino group in 2-(Aminomethyl)-4-methylpentan-1-ol can facilitate this transformation, making it useful for synthesizing complex molecules .

- Synthesis of Pharmaceuticals : The compound's ability to form stable intermediates makes it suitable for developing pharmaceutical agents. It can be utilized to create derivatives that exhibit specific biological activities .

Pharmaceutical Research

The compound has potential applications in drug development due to its structural characteristics:

- Biological Activity : Preliminary studies suggest that 2-(Aminomethyl)-4-methylpentan-1-ol may exhibit biological activities that warrant further investigation. Researchers are exploring its potential as a lead compound for new therapeutic agents .

- Drug Design : Its functional groups allow for modifications that can enhance the pharmacokinetic properties of drug candidates. This adaptability is crucial in the iterative process of drug design and optimization .

Case Study 1: Aza-Michael Addition Reactions

Recent research highlighted the efficacy of 2-(Aminomethyl)-4-methylpentan-1-ol in aza-Michael addition reactions to modify histidine residues in proteins. This approach demonstrated site-specific modifications that could lead to novel therapeutic strategies targeting specific proteins involved in disease processes .

Case Study 2: Development of New Drug Candidates

In a study focused on synthesizing new drug candidates, researchers utilized 2-(Aminomethyl)-4-methylpentan-1-ol as a precursor for creating compounds with enhanced activity against certain cancer cell lines. The study reported promising results, indicating that derivatives of this compound could serve as effective anti-cancer agents .

Análisis Bioquímico

Biochemical Properties

2-(Aminomethyl)-4-methylpentan-1-ol is involved in several biochemical reactions. It is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .

Cellular Effects

It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has stability and degradation properties that can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Aminomethyl)-4-methylpentan-1-ol vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

2-(Aminomethyl)-4-methylpentan-1-ol is involved in several metabolic pathways . This includes any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 4-methylpentan-1-one with formaldehyde and ammonia or an amine source. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-4-methylpentan-1-ol may involve the continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Methylpentanoic acid or 4-methylpentan-2-one.

Reduction: 2-(Aminomethyl)-4-methylpentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-4-methylpentan-1-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-methylpropan-1-ol: Similar structure but with a different carbon backbone.

2-(Aminomethyl)phenol: Contains a phenol group instead of an alcohol.

Aminomethyl propanol: Another alkanolamine with similar functional groups.

Uniqueness

2-(Aminomethyl)-4-methylpentan-1-ol is unique due to its specific combination of an aminomethyl group and a 4-methylpentan-1-ol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Actividad Biológica

2-(Aminomethyl)-4-methylpentan-1-ol, also known as AMMP, is a secondary amine with a hydroxyl group that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in both academic and industrial research.

Chemical Structure and Properties

- Molecular Formula : C7H17NO

- CAS Number : 1250484-37-7

- IUPAC Name : 2-(aminomethyl)-4-methylpentan-1-ol

- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH)

The presence of both an amino and a hydroxyl group in its structure provides AMMP with versatile reactivity, enabling it to serve as a building block for synthesizing more complex organic compounds .

Biological Activity

Research into the biological activity of AMMP is still emerging. However, preliminary assessments indicate several potential applications:

- Pharmaceutical Applications : AMMP may serve as a precursor in drug development due to its ability to form derivatives that could exhibit enhanced pharmacological properties. Its structural similarity to other biologically active compounds suggests it might interact with similar biological targets .

- Neuroprotective Effects : While direct studies on AMMP are sparse, compounds with similar structures have shown neuroprotective properties. For example, derivatives of amino alcohols have been studied for their effects on neurodegenerative diseases through mechanisms such as caspase inhibition and modulation of signaling pathways related to cell survival .

Toxicity and Safety Profile

AMMP has been classified as harmful if swallowed and can cause severe skin burns and eye damage. These safety concerns necessitate caution in handling the compound during research and application processes .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-4-methylpentan-1-ol | 502-32-9 | Lacks hydrochloride; simpler structure |

| (S)-2-(aminomethyl)-4-methylpentan-1-ol | 1315053-63-4 | Stereoisomer; may exhibit different biological activity |

| 3-Aminopropanol | 617-94-7 | Shorter chain; different reactivity profile |

The structural differences among these compounds influence their biological activity and potential therapeutic uses. For instance, the presence of stereoisomers can lead to variations in pharmacodynamics and pharmacokinetics, which are critical in drug design .

Propiedades

IUPAC Name |

2-(aminomethyl)-4-methylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGASEAIRBNJHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250484-37-7 |

Source

|

| Record name | 2-(aminomethyl)-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.